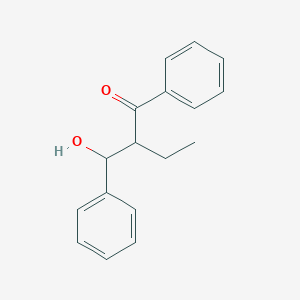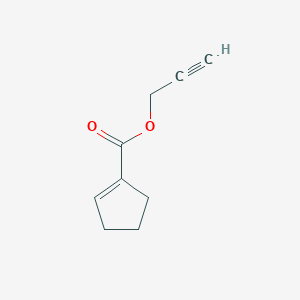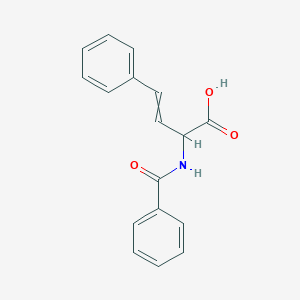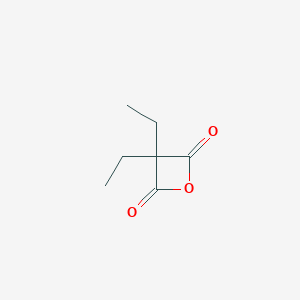
1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes an azido group, a phenyl ring, and a methoxybenzene moiety.
Méthodes De Préparation
The synthesis of 1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpropoxy Intermediate: The initial step involves the reaction of a phenylpropyl halide with a suitable nucleophile to form the phenylpropoxy intermediate.
Introduction of the Azido Group: The phenylpropoxy intermediate is then reacted with sodium azide under appropriate conditions to introduce the azido group.
Methoxylation: Finally, the compound undergoes methoxylation to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other functionalized derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl ring and methoxybenzene moiety can undergo oxidation reactions under specific conditions, leading to the formation of quinones or other oxidized products
Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s azido group allows for bioorthogonal labeling, making it useful in studying biological processes.
Medicine: Potential therapeutic applications are being explored, particularly in drug development and delivery systems.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes
Mécanisme D'action
The mechanism of action of 1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug conjugation and material science. The phenyl and methoxybenzene moieties contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene can be compared with similar compounds such as:
1-(3-Azido-1-phenylpropoxy)-2-methylbenzene: This compound has a methyl group instead of a methoxy group, leading to differences in reactivity and applications.
1-(3-Azido-1-phenylpropoxy)-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene: This deuterated compound is used in isotopic labeling studies and has unique properties due to the presence of deuterium atoms .
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
57226-63-8 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
1-(3-azido-1-phenylpropoxy)-2-methoxybenzene |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-9-5-6-10-16(15)21-14(11-12-18-19-17)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3 |
Clé InChI |
BIAUCVOFCHQUAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


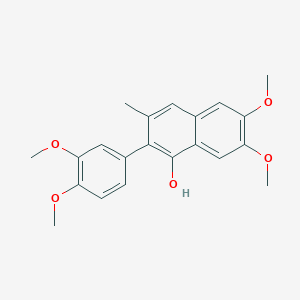
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
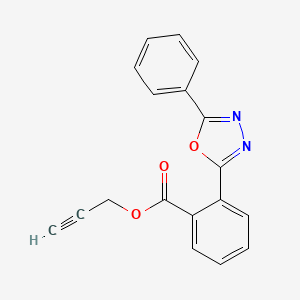
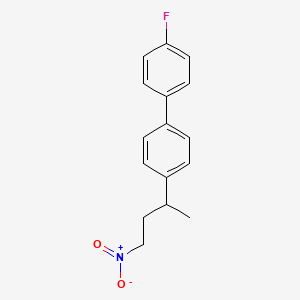
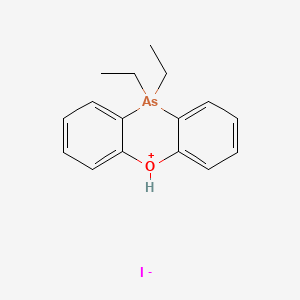


![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
